Diethyl mesoxalate

Descripción general

Descripción

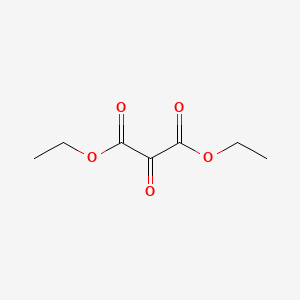

Diethyl mesoxalate, also known as DEM, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and ethanol. DEM is commonly used in laboratory experiments and is known for its stability and low toxicity. It is a derivative of mesoxalic acid and is used in the synthesis of a variety of compounds.

Aplicaciones Científicas De Investigación

Reactivity with Active Methylene Compounds : Diethyl mesoxalate reacts with active methylene compounds such as Meldrum's acid, indan-1,3-dione, and diethyl malonate to produce tertiary carbinols. This reaction is facilitated by neutral alumina and microwave irradiation, highlighting the compound's utility in organic synthesis (Karmakar & Chakrabarty, 2008).

Synthesis of Amino Acid Derivatives : this compound (DEMO) demonstrates high electrophilicity, making it useful in synthesizing α,α-disubstituted malonates and unnatural amino acid derivatives. This includes (α-indolyl-α-acylamino)acetic acid, a homolog of tryptophan, showcasing its importance in peptide and protein chemistry (Asahara et al., 2022).

Production of Functionalized and Annellated Indoles : this compound reacts with vinylindoles via electrophilic substitution, leading to the formation of functionalized and annellated indoles. This reaction is significant in the development of new organic compounds with potential pharmaceutical applications (Pindur & Kim, 1989).

High-Pressure Reactions with Alkylfurans : Under high pressure, this compound reacts with 2-alkylfurans, showcasing its role in studying the effects of pressure on chemical reactions and regiochemical outcomes (Jurczak & Belniak, 1993).

Synthesis of Bis(functionalized) Aminals : The electrophilic nature of this compound's central carbonyl group allows for the synthesis of bis(functionalized) aminals. This reaction is useful in producing tetra-functionalized methane derivatives, which are important in organic and medicinal chemistry (Iwai et al., 2023).

Mecanismo De Acción

Target of Action

Diethyl ketomalonate, also known as Diethyl mesoxalate or Diethyl 2-oxomalonate, is primarily used as a reagent in Wittig and Aza-Wittig reactions for the synthesis of triazoles and 2-azadienes . The primary targets of this compound are therefore the reactants involved in these reactions.

Mode of Action

The compound interacts with its targets (acrylic acid esters, acrylonitrile, and methyl vinyl ketone) under the catalytic influence of 1,4-diazabicyclo (2.2.2)octane (DABCO) to provide the corresponding multifunctional molecules . This interaction results in the formation of new chemical structures, expanding the range of potential applications for the resulting compounds.

Biochemical Pathways

These reactions are involved in the synthesis of various organic compounds, including triazoles and 2-azadienes .

Result of Action

The primary result of Diethyl ketomalonate’s action is the synthesis of triazoles and 2-azadienes . These are multifunctional molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Action Environment

The efficacy and stability of Diethyl ketomalonate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, temperature, pH, and solvent conditions. It’s also worth noting that safety precautions should be taken when handling this compound due to its combustible nature .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Diethyl mesoxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in reactions catalyzed by benzoyl peroxide, leading to the formation of products such as ethyl cyclohexylglyoxylate and diethyl cyclohexylhydroxymalonate . These interactions highlight the compound’s reactivity with alkoxy radicals, which are crucial intermediates in many biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of β-cleavage and hydrogen atom-abstraction products, which are essential in cellular metabolism . The compound’s impact on cellular function is evident in its ability to form different products under varying conditions, indicating its role in modulating cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s keto group allows it to act as an electrophile in addition reactions, facilitating the formation of various products

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound can form different products when exposed to benzoyl peroxide and light, indicating its sensitivity to environmental conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, it is known that varying the concentration of similar compounds can lead to different biochemical outcomes . High doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its conversion into different products. The compound’s reactivity with alkoxy radicals and its role in forming β-cleavage products are crucial for understanding its metabolic functions . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s significance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high water solubility and ability to form various products under different conditions indicate its dynamic distribution within biological systems . These properties are essential for understanding the compound’s localization and accumulation in cellular compartments.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound’s ability to act as an electrophile and participate in addition reactions suggests its localization in specific cellular compartments where these reactions occur

Propiedades

IUPAC Name |

diethyl 2-oxopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKKFIIYQGGHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060566 | |

| Record name | Propanedioic acid, oxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-09-6 | |

| Record name | 1,3-Diethyl 2-oxopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl mesoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl mesoxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-oxo-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, oxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl mesoxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MESOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28C8N13IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of diethyl mesoxalate?

A1: this compound has the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol. Its structure consists of a central carbonyl group (C=O) flanked by two ester groups (COOC2H5).

Q2: Is there spectroscopic data available for this compound?

A2: While the provided abstracts don't delve into specific spectroscopic data, electron impact studies have been conducted on arylhydrazones derived from this compound, confirming structural details. []

Q3: How does this compound react with active methylene compounds?

A3: this compound readily reacts with active methylene compounds like Meldrum's acid, indan-1,3-dione, and diethyl malonate in the presence of neutral alumina, yielding tertiary carbinols. [] Interestingly, reactions with other active methylene compounds were either unsuccessful or led to unstable products. []

Q4: Can this compound participate in Diels-Alder reactions?

A4: Yes, this compound acts as a dienophile in Diels-Alder reactions. For instance, it reacts with unactivated 2-aza-1,3-dienes, forming hetero-Diels-Alder adducts. [] It also participates in cycloadditions with 1,3-dienyl ethers derived from sugars, affording dihydropyran derivatives. [] This reaction pathway has been investigated as a route to synthesize sugar analogs. [, ]

Q5: How does pressure affect the reaction of this compound with furans?

A5: The reaction of this compound with 2-alkylfurans can involve substitution at either the furan ring's 5-position or the alkyl group. Applying high pressure influences the regiochemical outcome, favoring one substitution pathway over the other. []

Q6: Can this compound react with compounds other than dienes in cycloaddition reactions?

A6: Yes, this compound exhibits versatile reactivity in cycloadditions. It reacts with zirconacyclopentadienes in the presence of BiCl3 to form α-pyrans. [] Furthermore, it participates in photochemical cycloadditions with 1,3-dihydroxypropan-2-one derivatives and various ethenes, yielding oxetane derivatives. []

Q7: What is the role of this compound in Baylis-Hillman reactions?

A7: this compound serves as a highly reactive substrate in Baylis-Hillman reactions. In the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), it readily reacts with acrylic acid esters, acrylonitrile, and methyl vinyl ketone, yielding multifunctional molecules. []

Q8: Can this compound be used in the synthesis of heterocycles?

A8: this compound plays a crucial role in synthesizing diverse heterocycles. It is employed in preparing pyridine derivatives via aza-Wittig reactions with N-vinylic phosphazenes. [] It is also a key component in the synthesis of:

- 8-Aryl tricyclic pyridinones: Synthesized from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine through a multi-step process involving Suzuki-Miyaura cross-coupling and a direct olefination with this compound. []

- 1,3-oxazolidines: Formed through a three-component [3 + 2] cycloaddition of tetrahydroisoquinolines, aldehydes, and this compound. []

- 2-amino-6,7-dihydrothieno-[3′,2′:5,6]pyrido[2,3-d]pyrimidin-4-one: Synthesized from S-(3-butynyl)thiosemicarbazide hydroiodide and this compound, involving an intramolecular Diels-Alder reaction as a key step. []

Q9: Has this compound been used to study reaction mechanisms?

A9: Yes, a charge-tagged 4-hydroxy-L-proline derivative incorporating a this compound moiety was developed for mechanistic studies using electrospray mass spectrometry. [] This approach allowed for the detection and characterization of reaction intermediates in the asymmetric inverse aldol reaction between aldehydes and diethyl ketomalonate, supporting the proposed enamine catalysis mechanism. []

Q10: How stable is this compound under different conditions?

A10: While specific stability data is limited in the abstracts, this compound can undergo hydrolysis and decarboxylation under certain conditions. [] For instance, alkaline hydrolysis of diethyl α-alkynyl-α-methoxy(or acetylamino)malonates leads to conjugated allenyl esters through a cascade reaction involving decarboxylation. []

Q11: What are the limitations of this compound in organic synthesis?

A11: Despite its versatility, this compound exhibits limitations. Reactions with some active methylene compounds yield unstable products or fail altogether. [] Further research is needed to understand the factors governing these limitations and develop strategies to circumvent them.

Q12: Does this compound have applications in materials science?

A12: Yes, this compound has been used to prepare a soluble precursor of hexacene through cycloaddition. [] This precursor can be utilized to fabricate hexacene thin films via spin-coating, opening up possibilities for application in organic field-effect transistors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)

![3-(8-Hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl)cyclopent-2-en-1-one](/img/structure/B1194459.png)

![(17-Hydroxy-4',4',10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl)oxidanyl](/img/structure/B1194461.png)